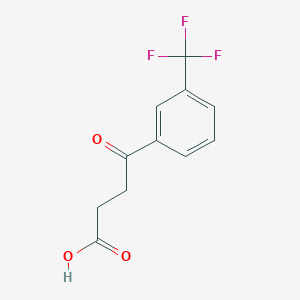

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid

Overview

Description

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid (CAS: 58457-56-0, ) is a fluorinated derivative of butyric acid with a ketone group at the 4-position and a 3-trifluoromethylphenyl substituent. Its molecular formula is C₁₁H₉F₃O₃, and it has a molecular weight of 246.18 g/mol. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound’s ketone functionality allows it to participate in condensation or nucleophilic addition reactions, which are valuable in synthetic chemistry and drug design .

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically involves the construction of the 4-oxo-butyric acid backbone attached to the 3-trifluoromethylphenyl moiety. The key steps include:

- Formation of a suitable aryl-substituted intermediate (e.g., arylacetonitrile or arylaldehyde derivatives).

- Introduction of the keto and carboxylic acid functionalities through alkylation, oxidation, or hydrolysis reactions.

- Purification and isolation of the final acid product.

Specific Synthetic Routes

Alkylation of Arylacetonitrile Followed by Hydrolysis

A method analogous to the preparation of related trifluoromethyl-substituted 4-oxo acids involves:

- Step 1: Reaction of 3-(trifluoromethyl)phenylacetonitrile with α-bromo esters (e.g., α-bromoacetic acid ethyl ester) in the presence of zinc and a solvent such as tetrahydrofuran (THF). This step forms an ethyl ester intermediate of 4-oxo-4-(3-trifluoromethylphenyl)butanoate.

- Step 2: Hydrolysis of the ester intermediate using aqueous sodium hydroxide, followed by acidification with dilute hydrochloric acid to yield the free acid.

This method benefits from readily available starting materials, relatively mild conditions, and avoids excessive waste acid generation, making it industrially attractive with good yields and stable product quality.

Condensation and Oxidation Route

Another approach involves:

- Starting Materials: 3-(trifluoromethyl)benzaldehyde and 2-methyl-3-oxobutanoic acid.

- Step 1: Condensation reaction catalyzed by bases such as piperidine to form an intermediate keto compound.

- Step 2: Oxidation of the intermediate using oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.

This route is suitable for laboratory-scale synthesis and can be adapted for industrial production using batch or continuous flow reactors to optimize yield and purity.

Organometallic Reagent Approach

Based on older but relevant patent literature, the compound can be synthesized by:

- Preparing an aryl Grignard or aryl lithium reagent from a halogenated trifluoromethyl-substituted aryl precursor.

- Reacting this organometallic intermediate with an appropriate electrophile such as an epoxide or α-halo acid derivative to build the 4-oxo-butyric acid framework.

- Subsequent hydrolysis and purification steps yield the target acid.

This method allows for structural variation and enantioselective synthesis possibilities but requires careful control of reaction conditions and moisture exclusion.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|---|

| Alkylation of Arylacetonitrile + Hydrolysis | 3-(trifluoromethyl)phenylacetonitrile, α-bromo ester, Zn, THF, NaOH hydrolysis | High yield, cheap raw materials, less waste acid | Requires handling of organozinc intermediates | High (scalable, stable) |

| Condensation + Oxidation | 3-(trifluoromethyl)benzaldehyde, 2-methyl-3-oxobutanoic acid, piperidine, KMnO4/CrO3 | Straightforward, adaptable to batch/flow reactors | Use of strong oxidizers, potential overoxidation | Moderate to high |

| Organometallic Reagent Route | Aryl Grignard or lithium reagent, epoxides or α-halo acids | Enables enantioselective synthesis, versatile | Sensitive reagents, moisture sensitive | Moderate (requires expertise) |

Research Findings and Notes

- The alkylation-hydrolysis method is favored for industrial production due to its cost-effectiveness and environmental profile, as it avoids large volumes of acidic waste and uses inexpensive reagents.

- Enantioselective synthesis of related 2-amino-4-oxo-butyric acid derivatives has been demonstrated using chiral catalysts and resolution techniques, which could be adapted for this compound to obtain optically pure forms.

- Oxidation steps require careful control to prevent degradation or overoxidation of the trifluoromethyl-substituted aromatic ring.

- Purification typically involves acid-base extraction and crystallization; chromatographic methods may be used for enantiomeric separation if needed.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.

Dipeptidyl Peptidase IV Inhibitors

One of the significant applications of this compound is its role as a precursor in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used for the treatment of Type 2 diabetes. For instance, a study highlighted that derivatives of this compound exhibit potent DPP-IV inhibitory activity, which is crucial for enhancing insulin sensitivity and glucose metabolism .

Neurodegenerative Disease Treatment

Research has demonstrated that derivatives of this compound can act as inhibitors of kynureninase and kynurenine-3-hydroxylase. These enzymes are involved in the kynurenine pathway, which has been implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The inhibition of these enzymes may help in mitigating the progression of these conditions .

Case Study 1: Synthesis and Efficacy of DPP-IV Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound and evaluated their DPP-IV inhibitory activities. The results showed that certain derivatives had IC values in the low micromolar range, indicating strong inhibitory effects. This suggests potential therapeutic benefits for managing Type 2 diabetes .

| Compound | IC (µM) | Activity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 2.5 | Low |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of specific derivatives derived from this compound in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical pathways .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, functional groups, or heterocyclic components. Below is a detailed comparison:

Positional Isomers

- 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS: 58457-56-0 ): Substituent Position: Para-trifluoromethylphenyl group.

2-Methyl-4-oxo-4-(3'-trifluoromethylphenyl)butyric acid (CAS: 66549-17-5 ):

Functional Group Variants

- Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate (CAS: 1048916-84-2 ): Structure: Methyl ester derivative of the parent acid. Impact: Esterification improves bioavailability by enhancing membrane permeability, often serving as a prodrug form .

- 4-Oxo-4-[(3-trifluoromethylphenyl)amino]butanoic acid (CAS: 15386-93-3 ): Structure: Amino group bridges the trifluoromethylphenyl and ketone.

Heterocyclic Analogues

- 4-Oxo-4-(2-thienyl)butyric acid (CAS: 4653-08-1 ): Structure: Replaces phenyl with a thienyl (sulfur-containing) ring.

Non-Fluorinated Analogues

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant case studies.

- Molecular Formula : C12H10F3O3

- Molecular Weight : 270.20 g/mol

- IUPAC Name : 4-Oxo-4-(3-trifluoromethylphenyl)butanoic acid

- CAS Number : 56948-76-6

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| Hek293-T | 20.5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays revealed that it moderately inhibits COX-2 activity, which may contribute to its anti-inflammatory effects.

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 18.7 |

| LOX-5 | 22.3 |

| LOX-15 | 25.0 |

Cholinesterase Inhibition

In studies evaluating its potential for treating neurodegenerative diseases, this compound exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its utility in enhancing cholinergic transmission.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

The biological activity of this compound is attributed to several interactions at the molecular level:

- Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with amino acid residues in target proteins.

- π–π Stacking : The trifluoromethylphenyl group engages in π–π stacking interactions with aromatic residues, enhancing binding affinity.

- Halogen Bonding : The presence of fluorine atoms contributes to halogen bonding interactions, which can stabilize the ligand-receptor complex.

Study on Prostate Cancer

In a preclinical study involving castration-resistant prostate cancer xenograft models, the compound demonstrated a potent ability to inhibit tumor growth compared to standard treatments like bicalutamide. The study reported an IC50 value of approximately 124 nM for PSA secretion inhibition, indicating its potential as a therapeutic agent for prostate cancer.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of Alzheimer's disease. The results suggested that it could reduce amyloid-beta peptide aggregation and improve cognitive function in treated animals, highlighting its dual role as both a cholinesterase inhibitor and an anti-amyloid agent.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid, and what intermediates are critical?

The compound is typically synthesized via substitution and hydrolysis steps. For example, similar β-keto acid derivatives are prepared by reacting phenylcyclohexane derivatives with succinic anhydride under controlled conditions, followed by chlorination to introduce functional groups . Key intermediates include 3-trifluoromethylphenyl-substituted precursors, which are oxidized to form the ketone moiety. Reaction optimization (e.g., temperature, catalyst selection) is crucial to avoid side products .

Q. What spectroscopic methods are recommended for purity assessment and structural confirmation?

- 1H/13C NMR : To confirm the presence of the trifluoromethylphenyl group and ketone functionality. For example, aromatic protons appear in the δ 7.5–8.0 ppm range, while the ketone carbonyl resonates near δ 200–210 ppm in 13C NMR .

- HPLC : To assess purity (>95% is standard for research-grade material). Mobile phases like acetonitrile/water (acidified with 0.1% TFA) are commonly used for polar β-keto acids .

- FT-IR : To verify the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and carboxylic acid (-COOH) absorption near 2500–3300 cm⁻¹ .

Q. How does solubility impact experimental design for this compound?

The compound’s solubility varies significantly with solvent polarity due to its carboxylic acid and aryl groups. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can the hydrolysis step in synthesis be optimized to minimize by-products?

In a two-step synthesis (substitution followed by hydrolysis), the hydrolysis of ester intermediates to the carboxylic acid is sensitive to pH and temperature. For example:

- pH Control : Use alkaline conditions (NaOH/EtOH) at 50–60°C to ensure complete hydrolysis without degrading the trifluoromethyl group.

- Catalyst Selection : Lipases or transition-metal catalysts can enhance selectivity, reducing side reactions like decarboxylation .

- By-Product Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates like methyl esters or anhydrides .

Q. How do conflicting crystallographic and NMR data arise during structural characterization, and how can they be resolved?

Discrepancies may occur due to dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. For example:

- X-Ray Crystallography : Provides definitive bond lengths and angles (e.g., C=O bond length ~1.21 Å) but may not reflect solution-state conformations .

- Solution-State NMR : Use variable-temperature NMR to detect tautomeric equilibria. For instance, broadening of carbonyl proton signals at elevated temperatures indicates dynamic exchange .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict stable conformers and compare with experimental data .

Q. What role does the trifluoromethyl group play in modulating biological activity or chemical reactivity?

- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, making the compound a candidate for pharmacokinetic studies.

- Biological Target Interactions : The -CF₃ group may enhance binding affinity to hydrophobic pockets in enzymes (e.g., kinases or proteases) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC for peaks corresponding to decarboxylated or hydrolyzed products.

- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; amber glass vials are recommended for long-term storage .

Q. Methodological Guidance Table

| Parameter | Recommended Method | Key Considerations | Reference |

|---|---|---|---|

| Synthesis Optimization | pH-controlled hydrolysis | Avoid >60°C to prevent decomposition | |

| Purity Analysis | HPLC (C18 column, 0.1% TFA in H₂O/MeCN) | Monitor for ester intermediates | |

| Structural Confirmation | X-ray crystallography + DFT modeling | Resolve tautomerism discrepancies | |

| Biological Assays | Pre-solubilize in DMSO (<1% v/v) | Ensure compatibility with cell lines |

Properties

IUPAC Name |

4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAEGCWGDNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539851 | |

| Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56948-76-6 | |

| Record name | 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.